molecular formula C15H22N2O2 B14599188 N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide CAS No. 59601-35-3

N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide

Cat. No.: B14599188
CAS No.: 59601-35-3
M. Wt: 262.35 g/mol
InChI Key: KZXHFPFDEOPPJM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the indole ring system.

    Functional Group Modification:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents onto the indole ring or the cyclohexyl group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indene-3a-carboxylate
  • N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-2-carboxamide

Uniqueness

N-Cyclohexyl-6-oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxamide is unique due to its specific structural features, such as the position of the carboxamide group and the presence of the cyclohexyl substituent. These structural differences can lead to variations in biological activity and chemical reactivity compared to similar compounds.

Properties

CAS No.

59601-35-3

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-cyclohexyl-6-hydroxy-3,3a,4,5-tetrahydro-2H-indole-7-carboxamide

InChI

InChI=1S/C15H22N2O2/c18-12-7-6-10-8-9-16-14(10)13(12)15(19)17-11-4-2-1-3-5-11/h10-11,18H,1-9H2,(H,17,19)

InChI Key

KZXHFPFDEOPPJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(CCC3C2=NCC3)O

Origin of Product

United States

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